molecular formula C11H12FIO B13236258 (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane

(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane

Cat. No.: B13236258
M. Wt: 306.11 g/mol
InChI Key: KVSASUXAYWODKF-DTWKUNHWSA-N
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Description

(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane is a synthetic organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. The presence of fluorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and ®-glycidol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic addition reaction.

    Cyclization: The intermediate undergoes cyclization to form the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The fluorophenyl group can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiols, or ethers, while oxidation and reduction can lead to alcohols or ketones.

Scientific Research Applications

(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with polar residues. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-(2-Chlorophenyl)-2-(iodomethyl)oxolane: Similar structure but with a chlorine atom instead of fluorine.

    (2R,4R)-4-(2-Bromophenyl)-2-(iodomethyl)oxolane: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12FIO

Molecular Weight

306.11 g/mol

IUPAC Name

(2R,4R)-4-(2-fluorophenyl)-2-(iodomethyl)oxolane

InChI

InChI=1S/C11H12FIO/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-4,8-9H,5-7H2/t8-,9+/m0/s1

InChI Key

KVSASUXAYWODKF-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CI)C2=CC=CC=C2F

Canonical SMILES

C1C(COC1CI)C2=CC=CC=C2F

Origin of Product

United States

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